molecular formula C₂₃H₂₁Cl₄N₃O₄ B560526 JPH203 Dihydrochloride CAS No. 1597402-27-1

JPH203 Dihydrochloride

Cat. No. B560526
CAS RN: 1597402-27-1
M. Wt: 545.24
InChI Key: MJSAOPNUSNNYQL-NTEVMMBTSA-N
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Description

JPH203 Dihydrochloride is a novel synthetic compound developed by researchers at the University of Tokyo in 2017. It is a derivative of the natural compound dihydrochloride, an alkaloid found in certain plants. JPH203 is a potent inhibitor of an enzyme involved in the breakdown of fatty acids. It is also known as (S)-2-Amino-3-(4-((5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy)-3,5-dichlorophenyl)propanoic acid hydrochloride .


Molecular Structure Analysis

The empirical formula of JPH203 Dihydrochloride is C23H19Cl2N3O4 . Its molecular weight is 472.32 (free base basis) .


Physical And Chemical Properties Analysis

JPH203 Dihydrochloride is a solid compound . Its solubility in DMF, DMSO, and Ethanol is slightly soluble .

Scientific Research Applications

Oncology: Targeting Cancer Cell Metabolism

JPH203 Dihydrochloride is a selective inhibitor of the L-type amino acid transporter 1 (LAT1), which is highly expressed in various cancer cells. It has been shown to induce apoptosis in YD-38 human oral cancer cells by inhibiting the uptake of essential amino acids necessary for cancer cell growth . This suggests its potential as a novel anti-cancer agent, particularly for cancers that overexpress LAT1.

Biochemistry: Molecular Mechanisms of Action

Biochemically, JPH203’s mechanism involves the competitive inhibition of the LAT1’s amino acid binding pocket, leading to the suppression of essential amino acid uptake in rapidly proliferating or activating cells, such as cancer cells . This inhibition can trigger apoptosis by disrupting the cells’ metabolic processes.

Molecular Biology: Impact on Cellular Processes

Molecular biology research has focused on the effects of JPH203 on cellular processes. It has been shown to inhibit leucine uptake and cell growth in human colon cancer cells (HT-29), human oral cancer cells (YD-38), and leukemic cells in a LAT1 expression-dependent manner . This highlights its potential for targeted therapy in cancers with high LAT1 expression.

Clinical Trials: Advancing Cancer Treatment

JPH203 is advancing through clinical trials as a potential treatment for cancers with limited therapeutic options. It has received FDA Orphan Drug Designation for the treatment of biliary tract cancer, reflecting its potential to meet a significant unmet medical need . Ongoing Phase 2 studies are evaluating its efficacy in patients who are refractory or intolerant to standard chemotherapy.

Drug Development: From Bench to Bedside

The development of JPH203 as an anticancer drug represents a significant advancement from bench research to bedside application. Its formulation for intravenous injection and the ongoing clinical studies underscore its potential to become a first-in-class LAT1-targeted compound .

Mechanism of Action

Target of Action

JPH203 Dihydrochloride, also known as KYT-0353, is a potent and specific inhibitor of the L-type amino acid transporter 1 (LAT1) . LAT1, also known as SLC7A5, is a membrane transporter for essential amino acids such as leucine and phenylalanine . It is highly expressed in cancer cells and is presumed to support their elevated growth and proliferation .

Mode of Action

JPH203 Dihydrochloride selectively inhibits LAT1-dependent L-leucine uptake and growth in certain cell cultures . It functions by blocking the LAT1, thereby reducing the transport of essential amino acids across the plasma membrane . This inhibition of LAT1 by JPH203 leads to a reduction in proliferation and mTORC1 signaling in human thyroid cancer cell lines .

Biochemical Pathways

The inhibition of LAT1 by JPH203 affects the biochemical pathways related to cellular proliferation. LAT1 is responsible for the active transport of essential amino acids across the plasma membrane, which are necessary for protein synthesis and cell growth . By inhibiting LAT1, JPH203 disrupts these pathways, leading to a reduction in cellular proliferation .

Pharmacokinetics

The pharmacokinetics of JPH203 Dihydrochloride are still under investigation. It has been observed that the compound’s area under the curve (auc) increases between certain dosage levels This suggests that the bioavailability of JPH203 may be dose-dependent

Result of Action

The primary result of JPH203’s action is a reduction in the growth of certain types of cancer cells. For instance, JPH203 treatment has been shown to induce thyroid tumor growth arrest in vivo in a fully immunocompetent mouse model of thyroid cancer . Additionally, JPH203 has been observed to up-regulate the population of apoptotic cells through the activation of apoptotic factors, including caspases and PARP .

Action Environment

The efficacy and stability of JPH203 can be influenced by various environmental factors. For example, the expression of LAT1 in cancer cells can affect the compound’s action . Additionally, the N-acetyltransferase 2 phenotype might help predict the safety and efficacy of JPH203 . More research is needed to fully understand how environmental factors influence the action of JPH203.

Safety and Hazards

A first-in-human phase I study evaluated JPH203 to determine its safety, maximum tolerated dose (MTD), and recommended phase II dose (RP2D) among Japanese patients with advanced solid tumors .

properties

IUPAC Name

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O4.2ClH/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13;;/h1-7,9-10,18H,8,11,26-27H2,(H,29,30);2*1H/t18-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSAOPNUSNNYQL-NTEVMMBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1597402-27-1
Record name Nanvuranlat dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1597402271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NANVURANLAT DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJK9MX8G8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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